molecular formula C8H8N2O B13325953 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13325953
M. Wt: 148.16 g/mol
InChI Key: PNMBEOPIKYWUES-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in organic synthesis and pharmaceutical research. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of formaldehyde with CH acids and enamines . This one-pot synthesis method is efficient and yields high purity products. Another method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in an acidic solution . This reaction sequence includes protonation of the carbonyl group, followed by nucleophilic addition of water.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Benzyl halides in the presence of zinc (II) and N,N-diisopropylethylamine.

Major Products Formed:

Mechanism of Action

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activities.

Properties

IUPAC Name

1-ethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-10-5-3-4-7(6-9)8(10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMBEOPIKYWUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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